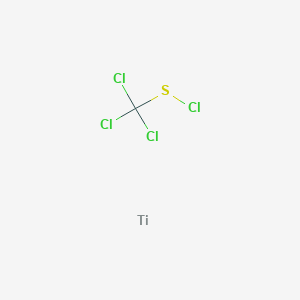![molecular formula C17H18N2O3 B12559017 Ethyl [benzamido(phenyl)methyl]carbamate CAS No. 143157-47-5](/img/structure/B12559017.png)
Ethyl [benzamido(phenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [benzamido(phenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes an ethyl group, a benzamido group, and a phenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [benzamido(phenyl)methyl]carbamate typically involves the reaction of ethyl chloroformate with benzamido(phenyl)methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the compound while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Ethyl [benzamido(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols); basic or neutral conditions.
Major Products Formed:
Oxidation: Carbamate derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Ethyl [benzamido(phenyl)methyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving carbamates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl [benzamido(phenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular pathways involved in these effects are still under investigation, but they are believed to involve the modulation of signaling pathways and gene expression.
Comparison with Similar Compounds
Ethyl [benzamido(phenyl)methyl]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may have different biological activities.
Propyl [benzamido(phenyl)methyl]carbamate: Contains a propyl group instead of an ethyl group. It may have different solubility and reactivity compared to this compound.
Butyl [benzamido(phenyl)methyl]carbamate: Features a butyl group, leading to variations in its chemical and physical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
143157-47-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
ethyl N-[benzamido(phenyl)methyl]carbamate |
InChI |
InChI=1S/C17H18N2O3/c1-2-22-17(21)19-15(13-9-5-3-6-10-13)18-16(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
DOPOMPLHOAFZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Telluronium, bis(2-methylpropyl)[3-(trimethylsilyl)-2-propynyl]-, bromide](/img/structure/B12558936.png)
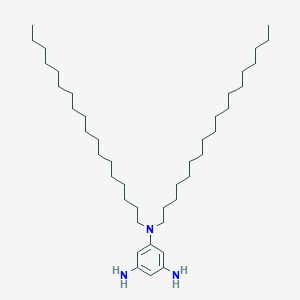
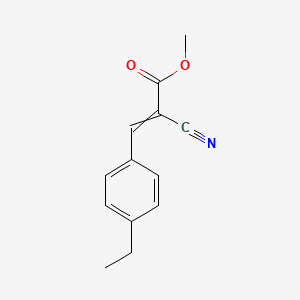
![2H-1-Benzopyran-2-one, 7-[(6-bromohexyl)oxy]-](/img/structure/B12558949.png)

![4-[6-(4-Chlorophenyl)-4-hydroxy-1,2,4-triazin-5(4H)-ylidene]-2,6-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B12558951.png)
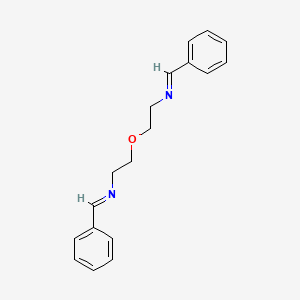
![4-[(E)-{4-[(9-Bromononyl)oxy]phenyl}diazenyl]benzonitrile](/img/structure/B12558968.png)
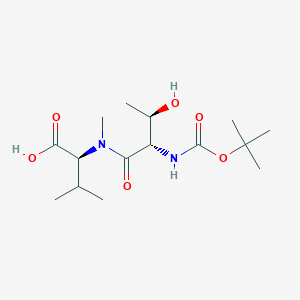


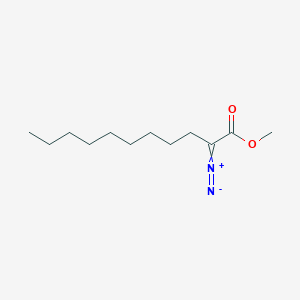
![2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran](/img/structure/B12559005.png)
